Benzyl galacturonate
Overview
Description
Benzyl galacturonate is a chemical compound derived from galacturonic acid, a monosaccharide sugar acid. It is commonly used in various scientific research applications due to its unique properties and versatility. This compound is known for its ability to interact with other molecules, making it valuable in fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Benzyl galacturonate is a compound that primarily targets enzymes known as polygalacturonases (PGs) . These enzymes are widely distributed in microorganisms and plants . They degrade the adhesive pectic substances of the middle lamella and cell wall, contributing to fungal penetration, plant tissue collapse, and nutrient acquisition .
Mode of Action
The interaction of this compound with its targets involves the cleavage of ester bonds found between lignin and glucuronoxylan . This process is facilitated by enzymes from the carbohydrate esterase family 15 (CE15), which have been proposed to aid in reducing the recalcitrance of lignocellulose .
Biochemical Pathways
This compound is involved in the D-galacturonate pathway . In this pathway, the initial reactions of the canonical isomerase pathway convert D-galacturonate into mannonate . Mannonate is then converted to 6-phosphogluconate by two novel biochemical reactions, catalyzed by a mannonate kinase and a 6-phosphomannonate 2-epimerase . Further catabolism of 6-phosphogluconate then proceeds via known reactions of the phosphoketolase pathway .
Result of Action
The action of this compound results in the cleavage of ester bonds found between lignin and glucuronoxylan . This process aids in reducing the recalcitrance of lignocellulose, thereby facilitating the degradation of the adhesive pectic substances of the middle lamella and cell wall . This contributes to fungal penetration, plant tissue collapse, and nutrient acquisition .
Biochemical Analysis
Biochemical Properties
Benzyl galacturonate plays a significant role in biochemical reactions, particularly in the degradation of pectin. It interacts with various enzymes, such as pectinases and glucuronoyl esterases, which facilitate the breakdown of pectin into simpler molecules. These interactions are essential for processes like biomass conversion and the production of biofuels . This compound binds to these enzymes, enhancing their activity and efficiency in catalyzing the hydrolysis of pectin.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plant cells, it can modulate the expression of genes involved in cell wall remodeling and defense responses . Additionally, this compound affects the activity of enzymes involved in the synthesis and degradation of pectin, thereby impacting cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. It acts as a substrate for pectinases, which cleave the glycosidic bonds in pectin, releasing galacturonic acid and other products . This compound also inhibits certain enzymes, such as polygalacturonases, by binding to their active sites and preventing substrate access . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other compounds . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity. Its stability may decrease over time, leading to reduced efficacy in prolonged experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can enhance the activity of enzymes involved in pectin degradation, leading to improved digestion and nutrient absorption . At high doses, this compound may exhibit toxic effects, such as enzyme inhibition and disruption of cellular processes . These threshold effects highlight the importance of optimizing dosage for desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pectin degradation and utilization. It interacts with enzymes such as pectinases and glucuronoyl esterases, facilitating the conversion of pectin into galacturonic acid and other metabolites . These metabolic pathways are crucial for processes like biomass conversion and the production of biofuels, as they enable the efficient breakdown and utilization of plant biomass.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In fungi, for example, the GAT-1 transporter facilitates the uptake of galacturonic acid derivatives, including this compound . This transport mechanism ensures the efficient delivery of this compound to target sites within the cell, where it can exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cell wall and cytoplasm, where it interacts with enzymes involved in pectin degradation . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl galacturonate can be synthesized through the esterification of galacturonic acid with benzyl alcohol. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization or other suitable purification methods.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: Benzyl galacturonate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound or to synthesize other derivatives.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction is typically carried out in an aqueous or organic solvent under controlled conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually performed in anhydrous conditions to prevent unwanted side reactions.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable catalyst. The reaction conditions vary depending on the specific nucleophile and the desired product.
Major Products Formed:
Oxidation Products: Oxidation of this compound can yield galacturonic acid or its derivatives.
Reduction Products: Reduction of this compound can produce benzyl alcohol or other reduced derivatives.
Substitution Products: Substitution reactions can lead to the formation of various this compound derivatives, depending on the nucleophile used.
Scientific Research Applications
Benzyl galacturonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. Its ability to form esters and other derivatives makes it valuable in organic synthesis.
Biology: this compound is used in the study of polysaccharides and their interactions with proteins and enzymes. It is also employed in the development of bioactive compounds and drug delivery systems.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer. Its derivatives are explored for their biological activity and pharmacological properties.
Industry: this compound is utilized in the production of food additives, cosmetics, and other consumer products. Its ability to modify the properties of other substances makes it valuable in various industrial applications.
Comparison with Similar Compounds
Benzyl galacturonate is similar to other galacturonic acid derivatives, such as methyl galacturonate and ethyl galacturonate. it has unique properties that distinguish it from these compounds:
Methyl Galacturonate: This compound is similar to this compound but has a methyl group instead of a benzyl group. It is less reactive and has different solubility properties.
Ethyl Galacturonate: This compound has an ethyl group instead of a benzyl group. It exhibits similar reactivity to this compound but with some variations in its chemical behavior.
Uniqueness: this compound's benzyl group provides it with enhanced reactivity and versatility compared to other galacturonic acid derivatives. This makes it more suitable for certain applications, such as in organic synthesis and drug development.
Properties
IUPAC Name |
benzyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZOFLXHKAFEDZ-QCNOEVLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of benzyl galacturonate in synthesizing complex oligosaccharides like those found in the Shigella flexneri O-antigen?
A1: this compound serves as a crucial building block in the multi-step synthesis of oligosaccharides mimicking the Shigella flexneri O-antigen []. Specifically, it acts as an acceptor molecule at the O-4 position for rhamnosylation, a key reaction in constructing the repeating unit of the O-antigen. The benzyl group serves as a protecting group for the carboxylic acid function of the galacturonic acid. This protection strategy allows for selective manipulation of other hydroxyl groups during the synthesis.
Q2: What specific advantages does using a benzyl-protected galacturonate offer in this synthetic strategy?
A2: Utilizing this compound presents several advantages in this specific synthetic context []:
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